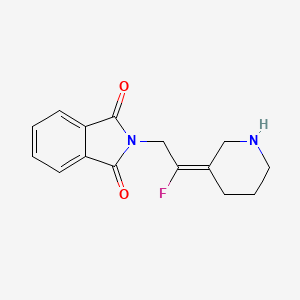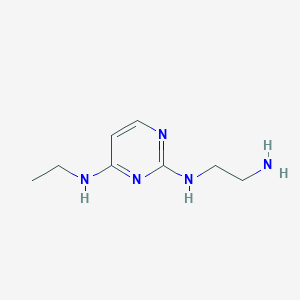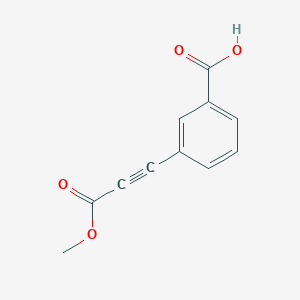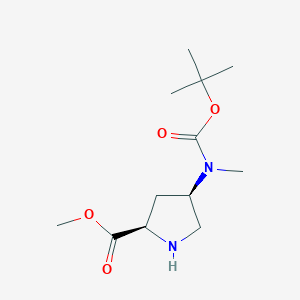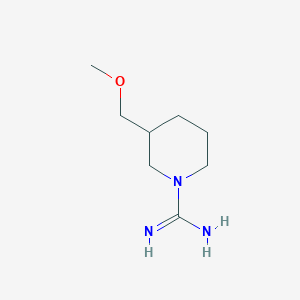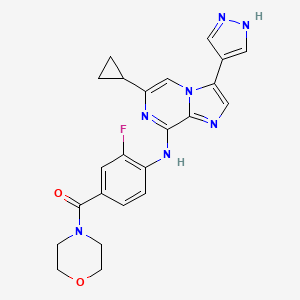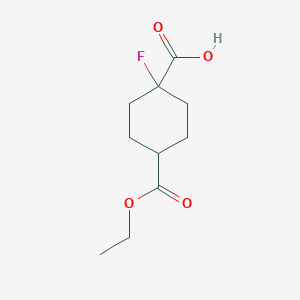
4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid is an organic compound characterized by the presence of both ethoxycarbonyl and fluorine functional groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by the introduction of the ethoxycarbonyl group. One common method is the fluorination of cyclohexane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The resulting fluorocyclohexane-1-carboxylic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and bioavailability. The ethoxycarbonyl group can act as a prodrug moiety, releasing the active compound upon hydrolysis. The molecular targets and pathways involved may vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
4-(Ethoxycarbonyl)-1-chlorocyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(Methoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
4-(Ethoxycarbonyl)-1-bromocyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 4-(Ethoxycarbonyl)-1-fluorocyclohexane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine or bromine analogs. The ethoxycarbonyl group also provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H15FO4 |
|---|---|
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
4-ethoxycarbonyl-1-fluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c1-2-15-8(12)7-3-5-10(11,6-4-7)9(13)14/h7H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
CVJKWVHHOWTEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


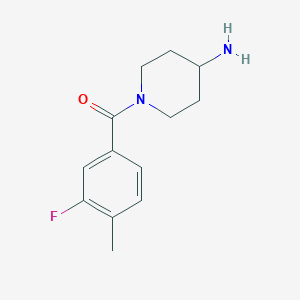
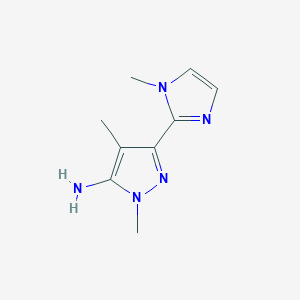

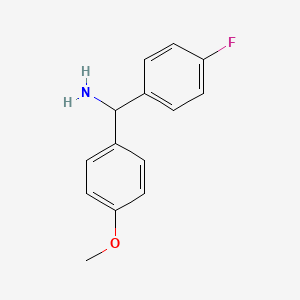
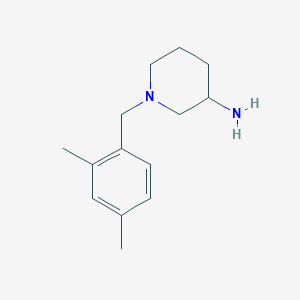
![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)
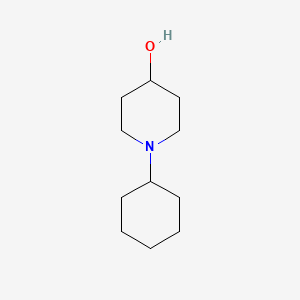
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
